Compound Description: N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a compound that demonstrated significant inhibitory effects on the differentiation of osteoclasts, cells responsible for bone resorption. [] NAPMA effectively reduced the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner. [] Furthermore, NAPMA exhibited protective effects against bone loss induced by ovariectomy. [] These findings suggest NAPMA as a potential therapeutic agent for osteoporosis and other bone diseases linked to excessive bone resorption. []
Compound Description: N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) showed strong inhibitory activity against osteoclastogenesis. [] It effectively altered the expression of various genes associated with osteoclast-specific markers and hindered the development of mature osteoclasts. [] PPOAC-Bz also exhibited the ability to suppress F-actin belt formation and bone resorption activity in vitro. [] In vivo studies demonstrated its potential in preventing ovariectomy-induced bone loss. [] These findings highlight PPOAC-Bz as a promising candidate for treating osteolytic disorders. []
Compound Description: N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl) significantly decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells without causing significant cytotoxic effects. [] PPOA-N-Ac-2-Cl modulated the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. [] It also effectively reduced the protein levels of CtsK, a critical protease for bone resorption. [] Consequently, PPOA-N-Ac-2-Cl treatment resulted in decreased bone resorption activity and F-actin ring formation. [] This study indicates that PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and holds potential as a candidate for treating osteoclast-related bone diseases by attenuating bone resorption. []
Compound Description: A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides were synthesized and evaluated for their antibacterial potential. [] These compounds exhibited activity against both Gram-positive and Gram-negative bacterial strains. [] Among the synthesized molecules, two specific compounds (5o and 5c in the study) showed particularly potent antibacterial activity. [] Cytotoxicity assessments of these molecules also indicated their potential as therapeutic agents. []
N-(1-Adamantyl)acetamide
Compound Description: N-(1-adamantyl)acetamide was investigated for its ability to precipitate hexavalent uranyl cations ([U] = 20-60 g L−1) in concentrated nitric acid solutions (0.5-5 M). [] The reaction resulted in the formation of a crystalline complex, (UO2)(adam)2(NO3)2·2(adam). [] In this complex, the uranyl center is eight-fold coordinated to two chelating nitrate groups and two N-(1-adamantyl)acetamide ligands through the oxygen atom of the amide function. [] Two additional noncoordinating N-(1-adamantyl)acetamide moieties were also observed in the crystal structure, interacting through hydrogen bonding with the uranyl-centered species. [] Similar results were obtained with the plutonyl(VI) cation, forming the complex (PuO2)(adam)2(NO3)2·2(adam). [] Precipitation studies indicated high yields (up to 99% U for an L/U ratio of 5/1) for HNO3 concentrations ranging from 0.5 to 5 M. []
Compound Description: This series of compounds, specifically 2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides, were synthesized and evaluated for their antimicrobial activity. [] The compounds exhibited activity against various bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as Candida albicans. [] Some compounds within this series demonstrated strong antibacterial action, with zones of inhibition ranging from 10 to 15 mm. [] Furthermore, a few compounds also displayed moderate antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 6.25 µg/mL). []
Compound Description: A series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant potential. [] These compounds showed anticonvulsant activity in maximal electroshock seizure screening. [] Notably, one compound within the series exhibited 100% protection in the subcutaneous pentylenetetrazole screen, demonstrating significant anticonvulsant activity exceeding that of the reference drug ethosuximide. []
Compound Description: 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236) is an atypical antipsychotic agent. [] Metabolic studies in rats revealed that HP236 undergoes extensive metabolism, with various metabolic pathways including cleavage of the thiazolidinone ring, oxidation of the sulfide to sulfoxide and sulfone analogs, and N-dealkylation at the piperazine ring. [] The primary circulating metabolite in rat plasma was identified as the product of thiazolidinone ring cleavage, N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2-methylpropanamide. []
Compound Description: (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) was identified as a lead compound in the development of novel anticancer agents. [] Structure-activity relationship studies focused on exploring modifications of the terminal aromatic ring and their impact on cytotoxicity in various human cancer cell lines. [] These studies revealed a preference for hydrophobic substituents on a terminal piperazine moiety. []
N-(1-adamantyl)-formamide
Compound Description: N-(1-adamantyl)-formamide served as a key intermediate in a simplified two-step synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson's drug. [] It was prepared from 1-bromoadamantane and formamide with a high yield (94%). [] Subsequent hydrolysis of N-(1-adamantyl)-formamide with aqueous HCl solution afforded amantadine hydrochloride in excellent yield (93%). []
N-(1-adamantyl)acetamide
Compound Description: N-(1-adamantyl)acetamide served as a key intermediate in an improved two-step synthesis of amantadine hydrochloride. [] The procedure involved preparing N-(1-adamantyl)acetamide from adamantane and converting it to amantadine hydrochloride with an overall yield of 67%. []
Compound Description: 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7) emerged as a potent hit in a virtual screen for novel anti-HIV-1 compounds. [] It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] Mechanistic studies confirmed its direct interaction with and function through HIV-1 MA, competing with PI(4,5)P2 for MA binding and reducing viral production. [] This compound exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5 to 15.6 μM for various group M isolates. []
Compound Description: (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487) is a novel CXCR3 antagonist. [] Its metabolism by CYP3A4 generates an inhibitory metabolite linked to dose- and time-dependent pharmacokinetics in humans. [] Although AMG 487 itself does not directly exhibit CYP3A4 time-dependent inhibition (TDI), its M2 phenol metabolite effectively produces TDI. [] Subsequent investigations revealed that a more complex metabolic pathway involving the hydroxylated M2 metabolite (M4) was primarily responsible for CYP3A4 inactivation. []
Compound Description: N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide (BD103) is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] It exhibits probe-dependent inhibition of CXCR3 signaling. [] Site-directed mutagenesis, combined with homology modeling and docking studies, revealed that the amino acid D1864.60 in CXCR3 specifically contributes to the binding pocket of BD103. []
Compound Description: 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) is another biased negative allosteric modulator of CXCR3, exhibiting probe-dependent inhibition of CXCR3 signaling. [] Studies using an allosteric radioligand, RAMX3 ([3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide), revealed that the amino acids F1313.32 and Y3087.43 in CXCR3 contribute specifically to the binding pocket of BD064. []
1,2-bis-sulfonamide derivatives
Compound Description: These compounds are a class of chemokine receptor modulators. [] Specific structural details are provided in the research paper, emphasizing variations in R5 and R6 substituents, which include a wide range of aromatic and heterocyclic groups. [] These derivatives showcase the exploration of diverse chemical space within this compound class.
Compound Description: A series of 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-aryl acetamide compounds were designed and computationally evaluated as potential reverse transcriptase inhibitors for anti-AIDS drug development. [] Molecular docking studies suggested that several compounds within this series display strong binding affinities to reverse transcriptase, exceeding that of the known inhibitor nevirapine. []
Compound Description: Several 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. [] The compounds were tested using carrageenan-induced rat paw edema and Eddy's hot plate methods, respectively. [] Specific compounds within this series exhibited potent anti-inflammatory and analgesic effects comparable to standard drugs like diclofenac sodium and pentazocine. []
Compound Description: N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazinyl}acetamide (ranolazine) is a drug used for the treatment of chronic angina. [] Long-term toxicity studies in rats indicated a safe profile at doses of 150 mg·kg−1 or lower, while higher doses (400 mg·kg−1) resulted in reversible toxic effects on growth rate, liver and kidney functions, and lipid metabolism. []
Derived from N-(((2-hydroxyphenyl)(phenyl)methylene)amino)-2)ethyl)acetamide
Compound Description: This class of compounds represents a group of therapeutic agents. [] Specific structural details and biological activities are not provided in the research paper, but the general structure indicates an acetamide group linked to an ethyl chain, which further connects to a substituted benzhydryl amine moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.